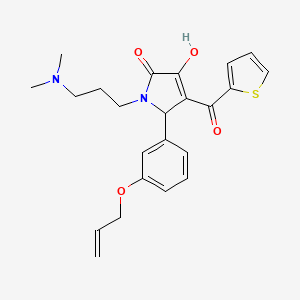
5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-(Allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with multiple functional groups, including a pyrrolone ring, a thiophene moiety, and an allyloxy phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves multiple steps:
Allylation of Phenol: : Starting with phenol, an allyl group can be introduced via Williamson ether synthesis using allyl bromide and a strong base like sodium hydroxide.
Formation of Thiophene Carbonyl Compound: : The thiophene-2-carbonyl chloride can be prepared by reacting thiophene with phosgene or a similar reagent.
Pyrrolone Ring Construction: : This might involve cyclization reactions where the intermediate is subjected to a series of steps, such as Michael addition or aldol condensation, to construct the pyrrolone ring.
Industrial production might scale up these steps, optimizing conditions for higher yield and purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the hydroxyl group, potentially forming ketones or quinones.
Reduction: : Reduction could target the carbonyl groups, yielding alcohol derivatives.
Substitution: : Various functional groups, such as the dimethylamino group, can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Reactions: : Alkyl halides or acylating agents.
Major Products
The major products would depend on the reaction conditions but could include ketones, alcohols, or new substituted derivatives retaining the core pyrrolone structure.
科学研究应用
This compound could have broad applications:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : Potential bioactivity might make it useful in drug development.
Medicine: : Could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : May serve as a building block for advanced materials, including polymers or electronic materials.
作用机制
The detailed mechanism of action would depend on the specific application. If used as a drug, it might interact with specific enzymes or receptors, altering biological pathways. In materials science, its electronic properties could be a focal point.
相似化合物的比较
Compounds with similar structures might include those with pyrrolone or thiophene moieties:
5-(2-(hydroxyphenyl)-1-pyrrolyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thienylcarbonyl)-pyrrole
These comparisons highlight the unique combination of functional groups in the title compound, offering potential advantages in specificity or reactivity.
This was a deep dive into 5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one. Any part pique your interest further?
生物活性
5-(3-(Allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, a compound with the molecular formula C28H32N2O5 and CAS number 618425-38-0, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Key properties include:
- Molecular Weight : 460.56 g/mol
- Boiling Point : Predicted at approximately 673.3 ± 55.0 °C
- Density : Estimated at 1.220 ± 0.06 g/cm³
- pKa : Approximately 4.50 ± 1.00, indicating its acidic nature .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- COX Enzymes : It has been studied for its potential as a COX-II inhibitor, which is significant in managing inflammation and pain. In vitro studies have shown moderate inhibitory activity against COX-I and COX-II enzymes with IC50 values ranging from 0.52 to 22.25 μM .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially influencing dopaminergic pathways and providing therapeutic benefits in conditions such as Parkinson's disease .
Pharmacological Effects
The compound has demonstrated several pharmacological effects:
- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation through the inhibition of cyclooxygenase enzymes.
- Antiparkinsonian Activity : Its structural components may enhance neuroprotective effects, as indicated by research involving models of Parkinson's disease.
Case Studies
- Inflammation Models : In a study assessing the anti-inflammatory properties of similar compounds, it was found that certain derivatives exhibited significant reductions in inflammatory markers in animal models .
- Neurotoxicity Studies : Research involving neurotoxic agents like MPTP showed that modifications in the chemical structure could lead to varying degrees of neuroprotection, highlighting the importance of specific functional groups in achieving desired biological outcomes .
Data Table of Biological Activities
属性
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-4-13-29-17-9-5-8-16(15-17)20-19(21(26)18-10-6-14-30-18)22(27)23(28)25(20)12-7-11-24(2)3/h4-6,8-10,14-15,20,27H,1,7,11-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDZZZDJZJFCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














